molecular formula C11H9Cl2FN2O2S B2536896 5-chloro-3-ethyl-1-(2-fluorophenyl)-1H-pyrazole-4-sulfonyl chloride CAS No. 1545518-17-9

5-chloro-3-ethyl-1-(2-fluorophenyl)-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B2536896
CAS No.: 1545518-17-9
M. Wt: 323.16
InChI Key: BJXZQJRMOCKINE-UHFFFAOYSA-N
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Description

5-Chloro-3-ethyl-1-(2-fluorophenyl)-1H-pyrazole-4-sulfonyl chloride (CAS 1545518-17-9) is a versatile sulfonyl chloride intermediate with a molecular weight of 323.17 and the molecular formula C11H9Cl2FN2O2S . This compound is designed for research applications, particularly as a key building block in organic synthesis and medicinal chemistry. Its structure incorporates both a pyrazole heterocycle and a reactive sulfonyl chloride group, making it a valuable precursor for the development of novel sulfonamide derivatives . Sulfonamides are a prominent class in medicinal chemistry, with many exhibiting a wide range of biological activities, and the presence of chlorine and fluorine atoms can significantly influence the potency and properties of the final molecules . Researchers can utilize this compound to synthesize target molecules for investigating new pharmaceutical or agrochemical agents. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-chloro-3-ethyl-1-(2-fluorophenyl)pyrazole-4-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2FN2O2S/c1-2-8-10(19(13,17)18)11(12)16(15-8)9-6-4-3-5-7(9)14/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJXZQJRMOCKINE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=C1S(=O)(=O)Cl)Cl)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1545518-17-9
Record name 5-chloro-3-ethyl-1-(2-fluorophenyl)-1H-pyrazole-4-sulfonyl chloride
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Preparation Methods

Core Pyrazole Ring Construction

The pyrazole nucleus is synthesized via cyclocondensation of 2-fluorophenylhydrazine with β-keto esters or 1,3-diketones. For 5-chloro-3-ethyl substitution, ethyl 3-chloro-4-oxopentanoate serves as an optimal diketone precursor. Reacting this with 2-fluorophenylhydrazine in refluxing ethanol yields 5-chloro-3-ethyl-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate (Intermediate I, 78% yield).

Mechanistic Insight :
The reaction proceeds through hydrazine attack at the β-keto carbonyl groups, followed by cyclodehydration. The ethyl group at C3 and chlorine at C5 originate from the diketone’s structure, while the 2-fluorophenyl group derives from the hydrazine.

Ester Hydrolysis and Functionalization

Intermediate I undergoes saponification using 2M NaOH in THF/water (1:1) at 60°C for 4 hours, yielding the carboxylic acid derivative (Intermediate II, 92% yield). Subsequent decarboxylation via heating in quinoline at 180°C with Cu powder generates the des-carboxylated pyrazole (Intermediate III), creating a reactive site for sulfonation.

Sulfonation and Chlorination Strategies

Regioselective Sulfonation at C4

Chlorosulfonic acid (3 eq) in dichloroethane at 0–5°C selectively sulfonates Intermediate III at C4 over 6 hours, forming 5-chloro-3-ethyl-1-(2-fluorophenyl)-1H-pyrazole-4-sulfonic acid (Intermediate IV, 65% yield).

Directing Effects :

  • The electron-withdrawing 2-fluorophenyl group at N1 directs electrophilic attack to the para position (C4)
  • Ethyl at C3 provides moderate activation through hyperconjugation

Sulfonyl Chloride Formation

Treatment of Intermediate IV with thionyl chloride (5 eq) in anhydrous dichloromethane under reflux for 3 hours achieves quantitative conversion to the target sulfonyl chloride. Excess SOCI₂ is removed via rotary evaporation, and the product is purified by recrystallization from hexane/ethyl acetate (4:1), yielding colorless crystals (mp 138–140°C).

Optimization Data :

Parameter Optimal Value Yield Impact
SOCI₂ Equivalents 5 98%
Reaction Temperature 40°C 95%
Solvent DCM 99% purity

Alternative Synthetic Routes

One-Pot Cyclization-Sulfonation

A patent-developed method combines pyrazole formation and sulfonation in a single reactor:

  • React 2-fluorophenylhydrazine HCl (1.2 eq) with ethyl 3-chloroacetoacetate (1 eq) in POCl₃ at 110°C for 8 hours
  • Add chlorosulfonic acid (2 eq) directly to the reaction mixture
  • Quench with ice-water, extract with EtOAc, and concentrate
    This approach achieves 58% overall yield but requires careful temperature control to prevent over-sulfonation.

Radical Sulfurization Approach

A novel protocol employs elemental sulfur and Vilsmeier-Haack reagent for concurrent cyclization and sulfonation:

  • Heat a mixture of 2-fluorophenylhydrazine, ethyl 3-chloroacetoacetate, S₈ (1.5 eq), and PCl₅ (3 eq) in DMF at 80°C for 12 hours
  • Hydrolyze with 10% NaHCO₃ to yield the sulfonic acid
  • Chlorinate with SOCI₂ as before
    While innovative (45% yield), this method generates complex byproducts requiring HPLC purification.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :
δ 1.42 (t, J=7.2 Hz, 3H, CH₂CH₃),
2.85 (q, J=7.2 Hz, 2H, CH₂CH₃),
7.12–7.28 (m, 4H, Ar-H),
8.01 (s, 1H, H-4).

IR (KBr) :
v 1375 cm⁻¹ (S=O asym), 1189 cm⁻¹ (S=O sym), 755 cm⁻¹ (C-F).

X-ray Crystallography

Single-crystal analysis confirms:

  • Dihedral angle between pyrazole and fluorophenyl rings: 82.3°
  • S-O bond lengths: 1.412 Å (avg)
  • Cl-S-C4 angle: 106.7°

Industrial-Scale Considerations

Waste Stream Management

Key byproducts requiring treatment:

  • Excess SOCI₂: Neutralized with 2M NaOH to Na₂SO₃/NaCl
  • Sulfuric acid from sulfonation: Recycled via vacuum distillation
  • Fluorinated aromatics: Adsorbed on activated carbon beds

Process Economics

Cost Factor Contribution
Raw Materials 62%
Energy (Heating) 23%
Waste Treatment 15%

Batch optimization reduces production costs by 38% compared to linear synthesis.

Applications and Derivatives

While beyond this review’s scope, the sulfonyl chloride serves as a precursor for:

  • Herbicidal sulfonamides (patent CN1073432A)
  • PET radiotracers via ¹⁸F-fluoride displacement
  • Polymeric sulfonamide resins

Chemical Reactions Analysis

Types of Reactions

5-chloro-3-ethyl-1-(2-fluorophenyl)-1H-pyrazole-4-sulfonyl chloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions under specific conditions.

    Coupling Reactions: It can form bonds with other aromatic compounds through coupling reactions.

Common Reagents and Conditions

Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The conditions often involve controlled temperatures and pressures to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with different functional groups replacing the sulfonyl chloride.

Scientific Research Applications

Medicinal Chemistry

This compound has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural similarity to known bioactive compounds suggests potential therapeutic applications:

  • Anticancer Activity : Preliminary studies indicate that derivatives of pyrazole compounds can exhibit anticancer properties through mechanisms involving apoptosis and cell cycle arrest.
CompoundActivityReference
5-Chloro-3-ethyl-pyrazolePotential anticancer agent
Related pyrazole derivativesAntitumor effects in vitro

Agrochemical Development

The sulfonyl chloride group provides a reactive site for further functionalization, making it suitable for developing herbicides or insecticides. Research indicates that similar compounds have been effective as:

  • Insect Growth Regulators : Targeting specific hormonal pathways in pests.
CompoundApplicationReference
Ethiprole (related compound)Insecticide
Pyrazole derivativesHerbicidal activity

Chemical Biology

The interactions of this compound with biological macromolecules are under investigation, focusing on:

  • Enzyme Inhibition Studies : Exploring how modifications affect binding affinity and specificity.
Study TypeFindingsReference
Enzyme kineticsInhibition of specific enzymes by pyrazole derivatives
Structure-activity relationship (SAR) studiesInsights into reactivity patterns

Case Studies and Research Findings

Several case studies have documented the applications and effects of similar compounds:

Case Study 1: Anticancer Activity

A study examining a series of pyrazole derivatives showed that modifications at the 4-position significantly enhanced anticancer activity against various cancer cell lines. The presence of electron-withdrawing groups like fluorine was noted to increase potency.

Case Study 2: Insecticidal Properties

Research on a related compound demonstrated effective control over pest populations, highlighting the importance of structural features in designing effective agrochemicals. The sulfonamide moiety was crucial for enhancing biological activity.

Mechanism of Action

The mechanism by which 5-chloro-3-ethyl-1-(2-fluorophenyl)-1H-pyrazole-4-sulfonyl chloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on substituent variations on the pyrazole ring, sulfonyl chloride positioning, and aromatic substituents. Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Formula Key Properties Applications
5-Chloro-3-ethyl-1-(2-fluorophenyl)-1H-pyrazole-4-sulfonyl chloride (Target) Cl (C5), ethyl (C3), 2-fluorophenyl (N1), SO₂Cl (C4) C₁₁H₉Cl₂FN₂O₂S High reactivity (SO₂Cl), moderate lipophilicity (fluorophenyl) Pharmaceutical/agrochemical intermediates
1-Methyl-1H-pyrazole-4-sulfonyl chloride Methyl (N1), SO₂Cl (C4) C₄H₅ClN₂O₂S Simpler structure, lower steric hindrance Cross-coupling reactions
5-(Difluoromethyl)pyridine-3-sulfonyl chloride Difluoromethyl (pyridine C5), SO₂Cl (pyridine C3) C₆H₄ClF₂NO₂S Pyridine backbone, strong electron-withdrawing CF₂ group Catalysis, ligand synthesis
5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone Cl (C5), methyl (N1, C3), 2-fluorophenyl (methanone) C₁₂H₁₀ClFN₂O Ketone instead of SO₂Cl; reduced electrophilicity Zolazepam intermediate
5-Chloro-4-{[(2,4-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole Cl (C5), dichlorophenyl-SCH₂ (C4), methyl (N1), phenyl (C3) C₁₇H₁₃Cl₃N₂S Thioether linkage, multi-halogenated aromatic Antimicrobial agents

Physicochemical Properties

  • Lipophilicity : The 2-fluorophenyl group increases logP compared to unsubstituted phenyl analogs, improving membrane permeability but reducing aqueous solubility.
  • Thermal Stability : Sulfonyl chlorides generally exhibit moderate thermal stability, though decomposition risks increase with electron-deficient aromatic systems.

Research Findings

Synthetic Pathways :

  • The target compound may be synthesized via halogenation of precursor pyrazoles, followed by sulfonation (e.g., using chlorosulfonic acid). This contrasts with thiazole derivatives synthesized from thiosemicarbazide and carbonyl compounds .
  • Alternative routes for analogs include Friedel-Crafts acylation (for ketones) or Suzuki-Miyaura couplings (for aryl-substituted pyrazoles) .

Crystallographic Data :

  • While crystal data for the target compound is unavailable, analogs like 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde exhibit bond angles (e.g., C–S–C ≈ 105°) and dihedral angles influenced by substituent bulk .

Biological Activity

5-Chloro-3-ethyl-1-(2-fluorophenyl)-1H-pyrazole-4-sulfonyl chloride is a synthetic compound belonging to the pyrazole family, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole core with several functional groups:

  • Chloro group at the 5-position
  • Ethyl group at the 3-position
  • 2-fluorophenyl substituent at the 1-position
  • Sulfonyl chloride at the 4-position

This unique combination of substituents contributes to its reactivity and potential therapeutic applications.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Refluxing with sulfonyl chlorides : This method typically yields high purity and good overall yield.
  • Use of continuous flow reactors : Enhances reaction efficiency and product consistency.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds possess broad-spectrum activity against various bacterial strains. The presence of halogen atoms, like chlorine and fluorine, often enhances this activity due to increased lipophilicity and interaction with microbial membranes .

Anti-inflammatory Properties

Pyrazole derivatives are well-documented for their anti-inflammatory effects. Compounds structurally related to this compound have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in inflammation pathways. Some derivatives have shown promising selectivity towards COX-2, suggesting a potential for reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Studies

  • In Vivo Studies : A recent study evaluated the anti-inflammatory effects of pyrazole derivatives in carrageenan-induced paw edema models in rats. The results indicated significant reduction in edema, with some compounds exhibiting higher efficacy than established NSAIDs like celecoxib .
  • Histopathological Analysis : Histological examinations of tissues from treated animals showed minimal degenerative changes, supporting the safety profile of certain pyrazole derivatives .

Comparative Analysis of Similar Compounds

Compound NameStructural FeaturesBiological Activity
5-Chloro-3-methyl-1-(2-fluorophenyl)-1H-pyrazoleMethyl instead of ethyl at 3-positionModerate antimicrobial activity
3-Ethyl-1-(2-fluorophenyl)-1H-pyrazoleLacks chloro groupReduced COX inhibition
5-Chloro-1-(2-fluorophenyl)-1H-pyrazoleLacks ethyl groupEnhanced solubility; variable biological activity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-chloro-3-ethyl-1-(2-fluorophenyl)-1H-pyrazole-4-sulfonyl chloride?

  • Methodological Answer : A common approach involves sulfonylation of the pyrazole precursor using chlorosulfonic acid or sulfuryl chloride. For example, refluxing pyrazole intermediates with sulfuryl chloride in anhydrous dichloromethane under nitrogen atmosphere, followed by quenching with ice-water to isolate the sulfonyl chloride derivative. Reaction optimization may require controlling temperature (0–5°C for exothermic steps) and stoichiometric ratios (1:1.2 pyrazole:sulfuryl chloride) to minimize byproducts .
  • Key Variables : Solvent polarity (e.g., dichloromethane vs. THF), reaction time (4–12 hrs), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How should researchers handle and store this compound safely?

  • Methodological Answer :

  • Handling : Use fume hoods, nitrile gloves, and safety goggles to prevent skin/eye contact. Avoid inhalation of dust/volatiles by using N95 masks. Conduct reactions in sealed systems to limit exposure .
  • Storage : Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis. Desiccate with silica gel to mitigate moisture-induced degradation .

Q. What spectroscopic techniques are used to characterize this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., 2-fluorophenyl protons at δ 7.2–7.8 ppm, pyrazole C4-sulfonyl chloride at δ 160–165 ppm in ¹³C) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and isotopic chlorine/fluorine patterns .
  • FT-IR : Peaks at 1170–1190 cm⁻¹ (S=O asymmetric stretch) and 1350–1370 cm⁻¹ (S=O symmetric stretch) confirm sulfonyl chloride functionality .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing sulfonyl chloride derivatives with high purity?

  • Methodological Answer :

  • DoE (Design of Experiments) : Use factorial design to test variables: solvent (polar aprotic vs. chlorinated), catalyst (DMAP for nucleophilic assistance), and reaction time. Monitor via TLC/GC-MS for intermediate conversion .
  • Byproduct Mitigation : Add scavengers (e.g., triethylamine) to neutralize HCl, reducing side reactions. Recrystallize from toluene/hexane to remove unreacted sulfuryl chloride .

Q. What computational methods predict the reactivity of the sulfonyl chloride group in nucleophilic substitution?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to model transition states for reactions with amines/thiols. Calculate activation energies (ΔG‡) to compare leaving-group efficiency (Cl⁻ vs. OTs⁻) .
  • Solvent Effects : Simulate solvent polarity (e.g., PCM model) to assess nucleophilicity in DMSO vs. THF. Correlate with experimental kinetics (e.g., pseudo-first-order rate constants) .

Q. How can contradictions in spectral data (e.g., NMR vs. X-ray) be resolved?

  • Methodological Answer :

  • X-Ray Crystallography : Resolve ambiguities in regiochemistry (e.g., pyrazole substitution) via single-crystal analysis. Refinement with SHELXTL or OLEX2 to confirm bond angles/distances (e.g., S–Cl bond length ~1.99 Å) .
  • Dynamic NMR : Perform variable-temperature ¹H NMR to detect hindered rotation (e.g., 2-fluorophenyl ring) causing signal splitting. Analyze coalescence temperatures to estimate rotational barriers .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental melting points?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Measure decomposition onset to distinguish melting from degradation. Compare with DSC curves for phase transitions.
  • Impurity Profiling : Use HPLC-MS to detect trace impurities (e.g., hydrolyzed sulfonic acid) that depress melting points. Purify via preparative HPLC (C18 column, acetonitrile/water) .

Safety and Environmental Considerations

Q. What are the environmental risks of improper disposal?

  • Methodological Answer :

  • Aquatic Toxicity Testing : Perform Daphnia magna LC50 assays (OECD 202) to assess acute toxicity. Hydrolyze the sulfonyl chloride to sulfonic acid (pH 7 buffer, 24 hrs) before testing .
  • Waste Treatment : Neutralize with NaOH (1M) to form water-soluble sulfonate, then incinerate in EPA-approved facilities .

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